molecular formula C10H8N2O2 B1265716 2,2'-Dipyridyl N,N'-dioxide CAS No. 7275-43-6

2,2'-Dipyridyl N,N'-dioxide

Cat. No.: B1265716
CAS No.: 7275-43-6
M. Wt: 188.18 g/mol
InChI Key: FERMVCULDZOVOJ-UHFFFAOYSA-N
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Description

2,2’-Bipyridine, 1,1’-dioxide is an organic compound with the formula C₁₀H₈N₂O₂. It is a derivative of bipyridine, where each nitrogen atom is bonded to an oxygen atom, forming N-oxides. This compound is known for its role as a ligand in coordination chemistry, forming complexes with various metal ions. Its unique structure and properties make it a subject of interest in various scientific fields.

Mechanism of Action

Target of Action

The primary target of 2,2’-Bipyridine, 1,1’-dioxide (also known as bipyO2) is manganese (II) ions . It forms a homoleptic cationic complex with manganese (II) salts . The manganese (II) ions play a crucial role in the absorption and electrochemical features of the compound .

Mode of Action

The mode of action of 2,2’-Bipyridine, 1,1’-dioxide involves its interaction with manganese (II) ions to form a complex . The bipyO2 ligands exhibit κ2 coordination mode, forming seven-membered metallacycles . The environment of the manganese (II) ions is best described as octahedral, with scarce variations among the three cations in the asymmetric unit .

Biochemical Pathways

It’s known that the compound has been investigated for use as redox-active materials in organic flow batteries . The redox potential, the pKa for the second deprotonation reaction, and the solubility in aqueous solutions have been calculated for this purpose .

Pharmacokinetics

It’s known that the compound has a molecular weight of 1881827 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of the action of 2,2’-Bipyridine, 1,1’-dioxide is the formation of a complex with manganese (II) ions . This complex exhibits peculiar absorption and electrochemical features . The geometry of the complex changes only slightly upon oxidation, in agreement with the reversible electrochemical behavior experimentally observed .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of 2,2’-Bipyridine, 1,1’-dioxide. For instance, the compound’s interaction with manganese (II) ions to form a complex was carried out under argon at room temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bipyridine, 1,1’-dioxide typically involves the oxidation of 2,2’-bipyridine. One common method is the use of hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide .

Industrial Production Methods

Industrial production of 2,2’-Bipyridine, 1,1’-dioxide follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity 2,2’-Bipyridine, 1,1’-dioxide suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2’-Bipyridine, 1,1’-dioxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher N-oxide derivatives, while reduction restores the parent bipyridine .

Scientific Research Applications

2,2’-Bipyridine, 1,1’-dioxide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Bipyridine, 1,1’-dioxide is unique due to the presence of N-oxide groups, which enhance its electron-donating ability and influence its coordination chemistry. This makes it distinct from other bipyridine derivatives and related compounds .

Properties

IUPAC Name

2-(1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide
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InChI

InChI=1S/C10H8N2O2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERMVCULDZOVOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C2C=CC=C[N+]2=O)N(C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; [Acros Organics MSDS]
Record name 2,2'-Dipyridyl N,N'-dioxide
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CAS No.

7275-43-6
Record name 2,2′-Bipyridine N,N′-dioxide
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Record name 2,2'-Bipyridine, 1,1'-dioxide
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Record name 7275-43-6
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Record name 2,2'-Bipyridyl 1,1'-Dioxide
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Record name 2,2′-Dipyridyl N,N′-dioxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2'-Dipyridyl N,N'-dioxide
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Customer
Q & A

Q1: What is the molecular formula and weight of 2,2'-Bipyridine-1,1'-dioxide?

A1: 2,2'-Bipyridine-1,1'-dioxide has the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol. [, ]

Q2: What is the spatial arrangement of the two pyridine rings in bpdo?

A2: The two pyridine rings in bpdo adopt a skewed conformation, not lying in the same plane. This skew conformation is influenced by the presence of the N-oxide groups and their steric interactions. [] The dihedral angle between the two rings can vary depending on the complex formed, but is generally large. For example, in the uncoordinated bpdo molecule, the dihedral angle is 67.5°. []

Q3: How does the presence of the N-oxide groups influence the structure and properties of bpdo?

A3: The N-oxide groups in bpdo increase its ability to act as a ligand by providing additional oxygen donor atoms for coordination to metal ions. They also influence the conformation of the molecule and can participate in hydrogen bonding interactions. [, ]

Q4: What types of metal ions does bpdo typically coordinate with?

A4: Bpdo has been shown to form complexes with a wide range of metal ions, including transition metals like manganese, copper, iron, cobalt, and lanthanides like europium, erbium, and neodymium. [, , , , , , , ]

Q5: Does bpdo coordinate to metal ions as a neutral or anionic ligand?

A5: Bpdo coordinates to metal ions as a neutral ligand, typically through both oxygen atoms of the N-oxide groups, forming a seven-membered chelate ring. [, , ]

Q6: How does the size of the lanthanide ion affect the structure of its complex with bpdo?

A6: The decreasing ionic radius across the lanthanide series influences the coordination geometry of the [Ln(bpdo)4]3+ complexes. Larger lanthanides like La and Ce adopt nearly cubic coordination geometries, while smaller lanthanides like Nd and those heavier exhibit distorted dodecahedral or square antiprismatic arrangements. This distortion is attributed to the steric crowding caused by the bulky bpdo ligands around the smaller metal ions. []

Q7: What is unique about the electronic absorption spectra of [Mn(bpdo)3]2+ complexes?

A7: [Mn(bpdo)3]2+ complexes display significant absorption in the visible region, which has been attributed to metal-to-ligand charge transfer (MLCT) transitions. [] This characteristic absorption makes these complexes potentially interesting for applications in photochemistry or as sensors.

Q8: How do substituents on the bpdo ligand affect the properties of its chromium(III) complexes?

A8: Studies on [Cr(4,4′-X2bpdo)3]3+ complexes, where X represents various substituents like H, Me, MeO, and EtO, revealed that electron-donating substituents on the bpdo ligand decrease the rates of isomerization and racemization. [] This suggests a correlation between the electronic properties of the substituents and the kinetic stability of the complexes.

Q9: What are some potential applications of bpdo and its metal complexes?

A9: Bpdo complexes have been explored for potential applications in various fields:

  • Gas sensors: Some bpdo complexes, such as those with copper and iron, exhibit sensitivity towards ammonia, making them potential candidates for ammonia gas sensors. [, , ]
  • Catalysis: Zinc complexes of bpdo have been investigated as catalysts for organic transformations. []
  • Luminescent materials: Europium complexes of bpdo have been investigated for their luminescent properties, with potential applications in areas such as bioimaging and sensing. [, ]
  • Magnetic materials: The magnetic properties of bpdo complexes, particularly those with cobalt and manganese, are an active area of research, with potential for applications in data storage and spintronics. []

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